molecular formula C9H5F2NO4 B12897548 2-(Difluoromethoxy)benzo[d]oxazole-5-carboxylic acid

2-(Difluoromethoxy)benzo[d]oxazole-5-carboxylic acid

Cat. No.: B12897548
M. Wt: 229.14 g/mol
InChI Key: VTUPVQURDMQZOX-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)benzo[d]oxazole-5-carboxylic acid is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by the presence of a difluoromethoxy group and a carboxylic acid group attached to a benzo[d]oxazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)benzo[d]oxazole-5-carboxylic acid typically involves the condensation of 2-aminophenol with difluoromethoxy-substituted aromatic aldehydes. This reaction is often catalyzed by acidic or basic conditions, and the resulting intermediate is then cyclized to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also a common practice to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)benzo[d]oxazole-5-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-(Difluoromethoxy)benzo[d]oxazole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)benzo[d]oxazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethoxy group enhances the compound’s ability to form hydrogen bonds and interact with active sites, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxybenzo[d]oxazole-5-carboxylic acid
  • 2-Ethoxybenzo[d]oxazole-5-carboxylic acid
  • 2-Chlorobenzo[d]oxazole-5-carboxylic acid

Uniqueness

2-(Difluoromethoxy)benzo[d]oxazole-5-carboxylic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic properties and enhances its reactivity compared to other similar compounds. This makes it a valuable compound for the development of new pharmaceuticals and materials .

Properties

Molecular Formula

C9H5F2NO4

Molecular Weight

229.14 g/mol

IUPAC Name

2-(difluoromethoxy)-1,3-benzoxazole-5-carboxylic acid

InChI

InChI=1S/C9H5F2NO4/c10-8(11)16-9-12-5-3-4(7(13)14)1-2-6(5)15-9/h1-3,8H,(H,13,14)

InChI Key

VTUPVQURDMQZOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)N=C(O2)OC(F)F

Origin of Product

United States

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